molecular formula C15H15N3S2 B2611611 4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole CAS No. 294848-72-9

4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B2611611
CAS No.: 294848-72-9
M. Wt: 301.43
InChI Key: VJTNNIOWMBZUGK-UHFFFAOYSA-N
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Description

4-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the condensation reaction between appropriate precursors, such as thiophen-2-carboxylic acid and 2-methylbenzyl mercaptan . The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the pure compound. Additionally, process optimization and safety measures are critical to handle the reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole can be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its triazole core is known for its antimicrobial properties, making it a candidate for the synthesis of novel antibiotics or antifungal agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interact with microbial enzymes or cell membranes, disrupting their function and leading to cell death. The molecular targets and pathways involved can vary, but often include key enzymes or receptors essential for microbial survival.

Comparison with Similar Compounds

  • 3-{[(4-tert-butylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole

  • N-(2-methylphenyl)-2-{4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}ethanones

Uniqueness: 4-Methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole stands out due to its specific substitution pattern and the presence of both methyl and sulfur groups

Properties

IUPAC Name

4-methyl-3-[(2-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S2/c1-11-6-3-4-7-12(11)10-20-15-17-16-14(18(15)2)13-8-5-9-19-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTNNIOWMBZUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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